2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)
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Overview
Description
The compound 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) is a complex organometallic compound It features a ruthenium(2+) ion coordinated with a ligand system that includes a chiral amino alcohol, a chlorobenzenesulfinate group, and an isopropyl-substituted benzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) typically involves multiple steps:
Preparation of the Ligand: The chiral amino alcohol, (1R,2R)-2-amino-1,2-diphenylethanol , can be synthesized from benzaldehyde and nitroethane, followed by reduction.
Formation of the Sulfinate Group: The chlorobenzenesulfinate group can be introduced via sulfonation reactions involving chlorobenzene derivatives.
Coordination to Ruthenium: The final step involves the coordination of the prepared ligands to a ruthenium(2+) precursor, such as ruthenium trichloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+): can undergo various chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often used in catalytic cycles.
Reduction: The compound can also be reduced under specific conditions, altering the oxidation state of ruthenium.
Substitution: Ligand exchange reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Hydrogen gas, sodium borohydride, or hydrazine.
Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state species .
Scientific Research Applications
2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+): has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) involves its interaction with molecular targets through coordination chemistry. The ruthenium center can facilitate electron transfer processes, activate small molecules, and stabilize reactive intermediates . The specific pathways depend on the nature of the ligands and the reaction environment.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-amino-1,2-diphenylethanol: A chiral amino alcohol used in asymmetric synthesis.
Ruthenium(II) complexes: Various ruthenium(II) complexes with different ligands are used in catalysis and medicinal chemistry.
Uniqueness
The uniqueness of 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) lies in its specific ligand combination, which imparts distinct reactivity and selectivity in catalytic processes. The chiral amino alcohol ligand provides enantioselectivity, while the chlorobenzenesulfinate and isopropyl-substituted benzene ligands contribute to the stability and electronic properties of the complex .
Properties
Molecular Formula |
C31H31ClN2O3RuS |
---|---|
Molecular Weight |
648.2 g/mol |
IUPAC Name |
2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) |
InChI |
InChI=1S/C21H19ClN2O3S.C10H14.Ru/c22-17-12-15(21(24)25)11-16(20(17)28(26)27)18(13-7-3-1-4-8-13)19(23)14-9-5-2-6-10-14;1-8(2)10-6-4-9(3)5-7-10;/h1-12,18-19H,23H2,(H3,24,25,26,27);4-8H,1-3H3;/q;;+2/p-2/t18-,19+;;/m1../s1 |
InChI Key |
MESDXDANZJFOMF-QNCHGCKQSA-L |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H](C2=C(C(=CC(=C2)C(=O)[NH-])Cl)S(=O)[O-])[C@H](C3=CC=CC=C3)N.[Ru+2] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C2=C(C(=CC(=C2)C(=O)[NH-])Cl)S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2] |
Origin of Product |
United States |
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